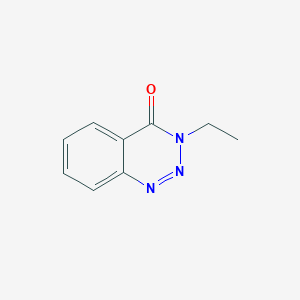

3-Ethyl-benzotriazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-2-12-9(13)7-5-3-4-6-8(7)10-11-12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPPRPLIXXOWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Alkyl Benzotriazin 4 Ones

Established and Modified Synthetic Pathways to the Benzotriazinone Core

The foundational strategies for constructing the benzotriazinone heterocyclic system have been well-established for decades. These pathways typically rely on building the triazinone ring from suitably substituted aniline (B41778) precursors.

Diazotization-Based Annulation Strategies

The most common and historically significant method for preparing the benzotriazin-4(3H)-one core involves the diazotization of 2-aminobenzamide (B116534) or related anthranilate derivatives, followed by intramolecular cyclization. researchgate.netresearchgate.net This reaction is typically performed by treating the aniline precursor with a diazotizing agent, most frequently sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0 °C) to form an intermediate diazonium salt. rsc.orgscispace.com This intermediate then spontaneously cyclizes to yield the benzotriazinone ring. In the synthesis of 3-ethyl-1,2,3-benzotriazin-4-one, this can be achieved by using N-ethyl-2-aminobenzamide as the starting material.

While effective, the classical approach has limitations, including the use of strong acids and stoichiometric nitrite salts, which can be problematic for sensitive substrates and raise environmental concerns. researchgate.netresearchgate.net In response, modified, milder protocols have been developed. One such advancement involves a one-pot process utilizing a polymer-supported nitrite reagent in conjunction with p-toluenesulfonic acid. researchgate.net This method facilitates a rapid and clean diazotization and cyclization of 2-aminobenzamides under gentler conditions, broadening the substrate scope and simplifying work-up procedures. researchgate.net Another approach involves the reaction of diazotized ethyl anthranilate with ethylamine (B1201723), which, while primarily forming a triazene, also yields 3-ethyl-1,2,3-benzotriazin-4-one as a separable product. scispace.com

| Method | Starting Material | Reagents | Key Features | Yield | Citations |

| Classical Diazotization | 2-Aminobenzamide | NaNO₂, aq. HCl, 0 °C | Traditional, widely used method. | Moderate | rsc.org |

| Triazene Intermediate | Ethyl Anthranilate | 1. NaNO₂, HCl 2. Ethylamine | Forms triazene, with target as byproduct. | 11% | scispace.com |

| Modified One-Pot | N-Substituted 2-Aminobenzamides | Polymer-supported Nitrite, p-TsOH, MeOH | Milder conditions, broader scope, simple work-up. | Good | researchgate.net |

Cyclization Reactions of ortho-Substituted Anilines

This strategy is intrinsically linked to diazotization but focuses on the precursor design. The direct cyclization of an N-substituted ortho-aminobenzamide is the most straightforward route to N-substituted benzotriazinones. For the target compound, 3-Ethyl-benzotriazin-4-one , the ideal precursor is N-ethyl-2-aminobenzamide. Upon treatment with a diazotizing agent, this ortho-substituted aniline undergoes efficient ring closure to directly afford the final product. scispace.com

The synthesis of the N-alkylated anthranilamide precursors themselves can be achieved through standard amidation reactions, for example, by reacting isatoic anhydride (B1165640) with ethylamine. This two-step sequence—synthesis of the precursor followed by cyclization—provides a reliable and high-yielding pathway to specifically N-alkylated benzotriazinones. researchgate.net The development of efficient oxidative cyclization methods for various ortho-substituted anilines to form other N-heterocycles suggests a potential area for future innovation, although diazotization remains the dominant method for benzotriazinone synthesis. acs.orgrsc.org

Contemporary and Innovative Synthetic Approaches

Recent research has focused on developing more efficient, sustainable, and versatile methods for accessing 3-alkyl-benzotriazin-4-ones. These modern techniques leverage transition-metal catalysis and photochemistry to overcome the limitations of classical methods.

Transition-Metal-Catalyzed Transformations for N-3 Alkylation

The introduction of an alkyl group at the N-3 position can be achieved by the alkylation of the parent 1,2,3-benzotriazin-4(3H)-one. While classical N-alkylation using an alkyl halide (e.g., ethyl bromoacetate) and a base is a common method, the application of transition-metal catalysis offers a more advanced alternative. researchgate.net

Transition-metal-catalyzed N-alkylation is a powerful and burgeoning field in organic synthesis, although its specific application to the 1,2,3-benzotriazin-4-one scaffold is less documented than for other heterocycles. Methodologies such as the "borrowing hydrogen" concept, often catalyzed by cobalt or iron complexes, enable the N-alkylation of amides and amines using alcohols as alkylating agents, presenting a green and atom-economical alternative to alkyl halides. rsc.orgrsc.org Similarly, copper-catalyzed systems have proven highly effective for the N-alkylation of a wide range of nitrogen nucleophiles, including amides and N-heterocycles, with alkyl halides under mild, visible-light-induced conditions. princeton.edu These advanced protocols, which often proceed via novel mechanisms, highlight a promising area for the future development of catalytic N-ethylation of the benzotriazinone core, potentially offering broader substrate scope and milder reaction conditions than traditional approaches.

Visible Light-Mediated Photochemical Cyclization Reactions

A highly innovative and sustainable approach to substituted benzotriazin-4(3H)-ones has been developed using visible light photochemistry. researchgate.netresearchgate.net This method avoids the need for diazotizing agents altogether, instead utilizing a photochemical cyclization of acyclic amide-bearing aryl triazine precursors. researchgate.net

The reaction proceeds upon irradiation with violet light (e.g., 420 nm LEDs) and, remarkably, requires no additives or photocatalysts. researchgate.net The process is highly efficient and can be implemented using continuous flow reactor technology, which allows for excellent yields with very short residence times (e.g., 10 minutes), demonstrating scalability and process robustness. researchgate.net This photochemical strategy represents a significant advance in green chemistry, offering clear advantages over traditional routes that rely on harsh reagents. researchgate.net

| Precursor Substituent (R) | Residence Time (min) | Yield (%) | Citations |

| H | 10 | 95 | researchgate.net |

| Methyl | 10 | 96 | researchgate.net |

| Ethyl | 10 | 94 | researchgate.net |

| Benzyl | 10 | 91 | researchgate.net |

The mechanism of the visible light-mediated photochemical cyclization is distinct and proceeds via an unprecedented nitrogen-centered hydrogen atom shift. researchgate.netresearchgate.net The key steps are as follows:

Photoexcitation : The reaction is initiated by the photoexcitation of a carbonyl group within the acyclic aryl triazine precursor. researchgate.net

Intersystem Crossing (ISC) : The initial singlet excited state undergoes intersystem crossing to a more stable triplet state, which possesses biradical character. researchgate.net

researchgate.netresearchgate.net-Hydrogen Atom Transfer (HAT) : The crucial step involves the abstraction of a hydrogen atom from a nitrogen atom by the excited carbonyl group. This occurs via a pre-arranged cyclic transition state in a researchgate.netresearchgate.net-HAT process. This step is mechanistically related to the γ-H abstraction seen in classical Norrish type II reactions. researchgate.netresearchgate.net

Cyclization and Fragmentation : The HAT leads to the formation of a new N-N bond, creating the triazinone ring, and results in the concomitant fragmentation of the acetamide (B32628) moiety. researchgate.net

This nitrogen-centered researchgate.netresearchgate.net-H shift is a powerful transformation, enabling the formation of the heterocyclic ring under exceptionally mild and clean conditions. researchgate.net The understanding of such radical-based hydrogen atom transfer processes is fundamental to developing new synthetic methodologies.

Green Chemistry Approaches in Benzotriazinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzotriazinone derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, reduced energy consumption, and the development of catalytic processes.

A notable green advancement is the use of photochemical methods. For instance, a protocol for synthesizing substituted benzotriazin-4(3H)-ones has been developed that utilizes visible light (420 nm) to induce a photocyclization reaction of acyclic aryl triazine precursors. nih.gov This method, particularly when implemented in a continuous flow reactor, offers excellent yields in short residence times without the need for additives or photocatalysts. nih.govacs.org The process is scalable, robust, and presents a significant green advantage over traditional methods that often require harsh reagents. nih.gov

Another key aspect of green chemistry in this context is the use of environmentally benign solvents. Research has demonstrated the successful synthesis of benzotriazinone-triazole hybrids where the final "click reaction" step is carried out in water, facilitated by a reusable nano-copper catalyst. ias.ac.in This strategy not only aligns with green chemistry principles by using water as a solvent but also incorporates the use of a recyclable nanocatalyst, further enhancing its sustainability. ias.ac.in

Furthermore, visible-light-mediated cross-coupling and annulation reactions of 1,2,3-benzotriazin-4(3H)-ones represent a recent stride in this field. researchgate.net These reactions proceed under mild conditions and can offer unique selectivity compared to traditional transition-metal-catalyzed transformations, often avoiding the need for expensive and toxic metal catalysts. researchgate.net

Targeted Synthesis Strategies for this compound

While specific research focusing exclusively on the synthesis of this compound is limited, its preparation can be inferred from established methodologies for the synthesis of other 3-substituted benzotriazinones. These strategies primarily involve the introduction of the ethyl group at the N-3 position of the benzotriazinone core.

Direct N-Alkylation Protocols at Position 3

Direct N-alkylation is a common and straightforward method for synthesizing 3-alkyl-benzotriazin-4-ones. This involves the reaction of the parent 1,2,3-benzotriazin-4(3H)-one with an ethylating agent.

A representative approach would involve the reaction of 3-bromoalkyl-1,2,3-benzotriazin-4-ones with a suitable nucleophile. acs.orgnih.gov By analogy, 1,2,3-benzotriazin-4(3H)-one can be reacted with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base to yield this compound. The base, typically a carbonate or a hydride, deprotonates the N-3 position, generating a nucleophilic anion that subsequently attacks the ethyl halide.

More advanced and greener N-alkylation methods that could be adapted for this synthesis include the use of alcohols as alkylating agents, catalyzed by transition metals like ruthenium. organic-chemistry.org This "borrowing hydrogen" methodology avoids the use of toxic alkylating agents. organic-chemistry.org

Table 1: Illustrative N-Alkylation Reaction Conditions

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Potential Product |

| 1,2,3-Benzotriazin-4(3H)-one | Ethyl Bromide | K2CO3 | DMF | This compound |

| 1,2,3-Benzotriazin-4(3H)-one | Diethyl Sulfate | NaOH | Water/DCM | This compound |

| 1,2,3-Benzotriazin-4(3H)-one | Ethanol | Ru(II) catalyst | Toluene | This compound |

Note: This table is illustrative and based on general N-alkylation principles.

Cycloaddition and Condensation Reactions Utilizing Ethylamine Precursors

Alternative strategies for the synthesis of this compound involve constructing the heterocyclic ring system from precursors already containing the ethyl group. These methods often rely on cycloaddition or condensation reactions.

One of the most common routes to the benzotriazinone core is the diazotization of 2-aminobenzamides. nih.gov To synthesize the 3-ethyl derivative, one would start with N-ethyl-2-aminobenzamide. This precursor can be prepared through a condensation reaction between 2-aminobenzoic acid and ethylamine. ijrpr.com The subsequent diazotization of N-ethyl-2-aminobenzamide, typically using sodium nitrite in an acidic medium, would lead to the cyclization and formation of this compound. nih.gov

Solid-phase synthesis techniques have also been developed for producing 1,2,3-benzotriazin-4-ones, which can be adapted for the ethyl derivative. scielo.br This involves anchoring an amine to a solid support, followed by reaction with a 2-nitrobenzoic acid and subsequent reduction and diazotization/cyclization steps. scielo.br Using ethylamine in this sequence would result in the formation of solid-supported this compound.

Condensation reactions are fundamental to building the necessary precursors for these cyclization strategies. ijrpr.comlibretexts.org The formation of the amide bond between a carboxylic acid and an amine is a key step. ijrpr.com

Table 2: Precursor-Based Synthesis Approach

| Precursor 1 | Precursor 2 | Reaction Type | Intermediate | Final Product |

| 2-Aminobenzoic acid | Ethylamine | Condensation | N-ethyl-2-aminobenzamide | This compound |

| 2-Nitrobenzoic acid | Ethylamine | Condensation, Reduction | N-ethyl-2-aminobenzamide | This compound |

Note: This table outlines a plausible synthetic pathway based on established benzotriazinone synthesis.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 3 Alkyl Benzotriazin 4 Ones

Denitrogenation Reactions and Intermediate Formation

Denitrogenative transformations are central to the chemistry of 3-alkyl-benzotriazin-4-ones, providing a pathway to unique ortho-substituted benzamides and various heterocyclic systems. researchgate.net These reactions, which can be initiated by thermal, photochemical, or metal-catalyzed methods, involve the extrusion of a molecule of nitrogen gas (N₂), a thermodynamically favorable process. researchgate.netdoi.org

The thermal or photolytic decomposition of 3-alkyl-benzotriazin-4-ones is a well-established method for generating transient iminoketenes. researchgate.netmdpi.com This process is believed to proceed through the loss of nitrogen gas, leading to a highly reactive iminoketene intermediate. researchgate.net The formation of this intermediate has been supported by both experimental evidence, including isotopic labeling studies, and theoretical calculations. researchgate.netresearchgate.net

The generated iminoketenes are electrophilic species that can react with a variety of nucleophiles. For instance, in the presence of alcohols or amines, they readily form the corresponding ortho-substituted benzamides. Thermolysis of 3-hydroxy-1,2,3-benzotriazin-4-one in amyl alcohol and aniline (B41778) affords amyl anthranilate and N-phenylanthranilamide, respectively, demonstrating the trapping of the iminoketene intermediate. researchgate.net

A significant aspect of the reactions of 3-alkyl-benzotriazin-4-ones is the high regioselectivity observed in the formation of ortho-functionalized benzamides. This selectivity is a direct consequence of the structure of the starting material, where the functional group is introduced at the position ortho to the newly formed amide group.

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective synthesis of a wide array of ortho-substituted benzamides. researchgate.netnih.gov For example, palladium-catalyzed denitrogenative cross-coupling reactions with organoaluminum reagents, such as triethylaluminum, allow for the efficient ortho-ethylation of 1,2,3-benzotriazin-4(3H)-ones. acs.org Similarly, nickel-catalyzed couplings with organoboronic acids or aryl bromides lead to ortho-arylated and alkenylated benzamides. researchgate.netnsf.gov These reactions typically proceed through the formation of a five-membered azametallacycle intermediate. researchgate.netdoi.org

Visible-light-promoted reactions have also been developed for the synthesis of ortho-functionalized benzamides, offering a milder and more sustainable alternative to metal-catalyzed methods. researchgate.netrsc.org These reactions can proceed via an electron donor-acceptor (EDA) complex formation or through a nitrogen-mediated hydrogen atom shift, leading to a diverse range of products. rsc.orgnih.gov

Generation and Reactivity of Transient Iminoketenes

Nucleophilic Attack Pathways and Site Selectivity

The electrophilic nature of the 3-alkyl-benzotriazin-4-one ring system makes it susceptible to nucleophilic attack. The site of attack can vary depending on the nature of the nucleophile and the reaction conditions, leading to a variety of products.

Grignard reagents, being strong carbon-based nucleophiles, react with 3-alkyl-benzotriazin-4-ones at different positions. masterorganicchemistry.comlibretexts.orgtestbook.com The outcome of the reaction is highly dependent on the specific Grignard reagent used. For instance, with 3-methyl-1,2,3-benzotriazin-4(3H)-one, ethylmagnesium iodide attacks at the N-2 position. rsc.org In contrast, methylmagnesium iodide adds to the C-4 carbonyl carbon, which is followed by dehydration to yield a 3,4-dihydro-4-methylene-3-methyl-1,2,3-benzotriazine. rsc.org This difference in reactivity highlights the nuanced interplay of steric and electronic factors in determining the site of nucleophilic attack.

The general reactivity of organometallic reagents with carbonyl compounds involves the nucleophilic addition of the carbanionic carbon to the electrophilic carbonyl carbon. libretexts.org In the case of esters, this can lead to a double addition, resulting in the formation of tertiary alcohols. masterorganicchemistry.com

Nucleophilic substitution reactions on the 3-alkyl-benzotriazin-4-one scaffold provide another avenue for functionalization. These reactions can occur through either intermolecular or intramolecular pathways.

Under metal-free conditions, nucleophiles such as trifluoroacetic acid and organosulfonic acids can react with 1,2,3-benzotriazin-4(3H)-ones to afford ortho-hydroxylated and ortho-sulfonyloxylated benzamides, respectively. doi.orgresearchgate.net The proposed mechanism involves a reversible ring opening to form a benzene (B151609) diazonium intermediate, which is then attacked by the nucleophile with the extrusion of nitrogen gas. nih.govacs.org

Intramolecular nucleophilic displacements can also occur, particularly when a suitable nucleophilic group is present in the N-3 substituent. For example, thermolysis of 3-(prop-1-enyl)- and 3-(β-styryl)-1,2,3-benzotriazin-4(3H)-ones leads to the formation of 3-methyl- and 3-phenyl-quinolin-4(1H)-one, respectively, through an intramolecular cyclization process. rsc.org

Reactions with Organometallic Reagents and Grignard Additions

Cycloaddition and Annulation Reactions

The reactive intermediates generated from the denitrogenation of 3-alkyl-benzotriazin-4-ones can participate in cycloaddition and annulation reactions, leading to the construction of complex heterocyclic frameworks.

Nickel-catalyzed denitrogenative annulation reactions with 1,3-dienes and alkenes have been developed to synthesize 3,4-dihydroisoquinolin-1(2H)-ones and 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones, respectively. researchgate.netacs.org The reaction proceeds through the formation of a five-membered azanickelacycle intermediate, followed by insertion of the unsaturated partner and subsequent reductive elimination or allylic amidation. researchgate.netacs.org

Similarly, palladium-catalyzed denitrogenative transannulation with terminal alkynes provides a regioselective route to 3-substituted isocoumarin-1-imines. researchgate.net Visible-light-induced denitrogenative annulation reactions with alkenes and alkynes have also been reported, yielding isoindolinones and isoquinolinones, respectively, without the need for a metal catalyst. rsc.org These reactions are believed to proceed through the formation of an electron donor-acceptor (EDA) complex. rsc.org

Transannulation Strategies to Fused Heterocyclic Systems (e.g., Isoindolinones, Isoquinolinones)

Transannulation reactions of 3-alkyl-benzotriazin-4-ones represent an efficient, atom-economical strategy for constructing complex fused heterocyclic systems. researchgate.net These reactions proceed via a denitrogenative process, where the benzotriazinone acts as a synthon for an N-acyl-2-aminophenyl group, which can then be trapped by various coupling partners. doi.org

Recent research has highlighted the use of both metal-catalyzed and photocatalytic methods to achieve these transformations. For instance, nickel-catalyzed reactions have been extensively studied for the synthesis of isoquinolinones and related structures. The process is believed to involve the oxidative insertion of a nickel(0) complex into the N-N bond of the benzotriazinone, which triggers the extrusion of dinitrogen (N₂) and forms a five-membered azanickelacycle intermediate. acs.org This intermediate can then react with unsaturated partners like alkynes, allenes, or dienes. acs.orgresearchgate.net

When reacting with alkenes, this azanickelacycle can lead to 3,4-dihydroisoquinolin-1(2H)-ones. acs.org Similarly, reaction with alkynes under nickel catalysis provides access to isoquinolones. acs.org

Interestingly, the reaction pathway can be directed to form different isomers by changing the catalyst. While nickel catalysis with alkenes typically yields 3,4-dihydroisoquinolin-1(2H)-ones, switching to visible-light photocatalysis results in the regioselective formation of 3-substituted isoindolinones. acs.orgorganic-chemistry.org This photocatalytic pathway proceeds through a denitrogenation followed by a unique nitrogen-mediated hydrogen atom shift. acs.orgorganic-chemistry.org These visible-light-mediated methods are compatible with a range of activated alkenes and show broad functional group tolerance. organic-chemistry.orgresearchgate.net

| Reactant | Coupling Partner | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one | Alkyne | Ni(0) complex | Isoquinolone | acs.org |

| 1,2,3-Benzotriazin-4(3H)-one | 1,3-Diene | Ni(0)/phosphine complex | 3,4-Dihydroisoquinolin-1(2H)-one | acs.org |

| 1,2,3-Benzotriazin-4(3H)-one | Activated Alkene | Visible light, photocatalyst | 3-Substituted Isoindolinone | acs.orgorganic-chemistry.org |

| 1,2,3-Benzotriazin-4(3H)-one | Alkene | Ni(0)/phosphine complex | 3-Substituted 3,4-dihydroisoquinolin-1(2H)-one | acs.org |

| 1,2,3-Benzotriazin-4(3H)-one | Terminal Alkyne | Pd(OAc)₂/Xantphos | 3-Substituted Isocoumarin-1-imine | researchgate.netresearchgate.net |

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions offer pathways to novel molecular scaffolds from cyclic precursors. wikipedia.orgchemistrysteps.com In the context of 3-alkyl-benzotriazin-4-ones, these rearrangements typically occur following the initial ring-opening or fragmentation of the triazinone heterocycle.

For example, the Wolff rearrangement is a classic reaction that can lead to ring contraction. libretexts.org While not directly originating from the benzotriazinone itself, intermediates generated from its decomposition can potentially undergo such rearrangements. More relevant are cationic rearrangements that can result in either ring expansion or contraction. These processes generally involve the formation of a carbocation intermediate, followed by the migration of a bond to form a more stable ring system. wikipedia.orgchemistrysteps.com For instance, the Tiffeneau–Demjanov rearrangement is a type of semipinacol rearrangement that can facilitate the expansion of a cycloalkane ring by one carbon. wikipedia.org

While specific examples detailing the ring expansion or contraction of the benzene ring of the 3-ethyl-benzotriazin-4-one core are not prominent in the literature, the principles of these reactions are applicable to substituents attached to the core or to polycyclic systems derived from it. For example, a semipinacol rearrangement involving a leaving group on an atom adjacent to the ring can promote the migration of a ring bond, leading to expansion or contraction. libretexts.org

Thermal and Acid-Catalyzed Transformations

Thermal and acid-catalyzed conditions are common methods to induce the decomposition of 3-alkyl-benzotriazin-4-ones, initiating a cascade of reactions. These transformations are driven by the favorable extrusion of stable molecular nitrogen (N₂). doi.orgresearchgate.net

Heterolytic Cleavage of N-N Bonds

A fundamental process in the reactivity of benzotriazinones is the cleavage of the N-N bonds within the triazine ring. wikipedia.org Heterolytic cleavage, where one fragment retains both electrons from the bond, is a common pathway, particularly under thermal or acidic conditions. curlyarrows.com

In the thermal decomposition of 1,2,3-benzotriazin-4(3H)-ones, the reaction is believed to proceed through the formation of a highly reactive iminoketene intermediate. researchgate.netmdpi.com This intermediate arises from the cleavage of the triazine ring. The mechanism for iminoketene formation has been supported by isotopic labeling studies. mdpi.com

Under acidic conditions, the protonation of the triazinone ring can facilitate the heterolytic cleavage of the N(2)–N(3) bond. researchgate.net This can lead to the formation of a benzene diazonium intermediate, which is a versatile precursor for various functionalizations. researchgate.net For example, treatment of 1,2,3-benzotriazin-4(3H)-ones with trifluoroacetic acid can lead to ortho-hydroxylated benzamides via such a diazonium species. researchgate.net The stability of 3-alkyl-benzotriazin-4-ones is generally greater than their 3-aryl counterparts under these conditions. researchgate.net

Rearrangements Leading to Polycyclic Systems

The reactive intermediates generated from the thermal or catalytic decomposition of 3-alkyl-benzotriazin-4-ones can undergo intramolecular cyclizations and rearrangements to form complex polycyclic systems. researchgate.net

The thermolysis of 3-aryl-1,2,3-benzotriazin-4-ones is a well-documented example, leading to the formation of 9-acridones as major products, often alongside phenanthridin-6-ones. researchgate.netrsc.org This rearrangement is proposed to proceed through a diradical mechanism following the extrusion of nitrogen. While 3-alkyl derivatives like this compound are generally more stable, similar rearrangements can be induced under more forcing conditions or via different catalytic pathways.

For instance, nickel-catalyzed intramolecular dual annulation reactions of specifically substituted 1,2,3-benzotriazin-4(3H)-ones have been developed to synthesize polycyclic quinazolinones, such as the alkaloid Luotonin A. researchgate.net These reactions start with the oxidative addition of nickel(0) to the N-N bond, followed by nitrogen extrusion and a cascade of intramolecular cyclizations. researchgate.net The thermolysis of certain 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones can also yield quinolin-4(1H)-one derivatives. rsc.org

| Starting Material | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 3-Aryl-1,2,3-benzotriazin-4-one | Thermolysis (280–320°C) | 9-Acridone, Phenanthridin-6-one | |

| 3-Aryl-1,2,3-benzotriazin-4-one | Thermolysis in paraffin (B1166041) oil (300 °C) | Benzanilide | rsc.org |

| 3-(β-Styryl)-1,2,3-benzotriazin-4-one | Thermolysis | 3-Phenyl-quinolin-4(1H)-one | rsc.org |

| Alkyl nitrile-containing 1,2,3-benzotriazin-4(3H)-one | Nickel catalysis | Polycyclic Quinazolinones (e.g., Luotonin A) | researchgate.net |

| Anthra[1,2-d] researchgate.netresearchgate.netsmolecule.comtriazine-4,7,12(3H)-trione | Thermolysis with pyridines | Naphtho[2,3-H]pyrido[2,1-b]quinazoline-triones | mdpi.com |

Structure Activity Relationship Sar Studies of N 3 Substituted Benzotriazinones

Influence of the N-3 Alkyl Substituent on Molecular Interactions

The nature of the alkyl substituent at the N-3 position of the benzotriazinone core significantly influences its molecular interactions. The size, shape, and electronic properties of this substituent dictate how the molecule interacts with biological targets, such as enzymes and receptors, as well as its behavior in chemical reactions.

Furthermore, the N-3 alkyl group can influence the electronic environment of the benzotriazinone ring system. While alkyl groups are generally considered electron-donating, the extent of this effect can vary. This can impact the strength of hydrogen bonds, dipole-dipole interactions, and π-π stacking interactions with aromatic residues in a protein's binding pocket. In some cases, the N-aryl group is considered necessary to stabilize key intermediates in certain reactions. doi.org

Correlation of Structural Modifications with Observed Bioactivity Profiles

Modifications to the N-3 alkyl substituent have been shown to directly correlate with the observed bioactivity profiles of benzotriazinone derivatives. These compounds have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties.

In the context of anticancer activity, several studies have highlighted the importance of the N-3 substituent. For example, research on 1,2,4-benzotriazine (B1219565) 1,4-dioxides has identified 3-alkyl-substituted derivatives as particularly promising. Notably, the 3-ethyl derivative, SR 4895, has been highlighted as a promising analogue of the anticancer agent tirapazamine. nih.gov The cytotoxic effects of some benzotriazinone derivatives against various cancer cell lines have been demonstrated, with certain substitutions leading to enhanced activity and selectivity. researchgate.net

The antimicrobial potential of benzotriazinones is also influenced by the N-3 substituent. Structural modifications have been linked to enhanced activity against various bacterial strains, making these compounds interesting candidates for the development of new antimicrobial agents.

Impact of Substituent Electronic and Steric Properties on Chemical Reactivity and Selectivity

The electronic and steric properties of the N-3 substituent have a profound impact on the chemical reactivity and selectivity of benzotriazinones, particularly in reactions such as denitrogenative cross-coupling.

Electronic Effects: The electronic nature of the N-3 substituent can significantly affect the stability of the benzotriazinone ring and its reactivity. Benzotriazinones bearing an electron-neutral alkyl substituent at the N-3 position, such as a methyl or ethyl group, have demonstrated a good balance between stability and reactivity in cross-electrophile coupling reactions. mdpi.com In contrast, electron-withdrawing substituents on the N-atom can decrease the stability of the benzotriazinone and any subsequent metallacycle intermediates, often leading to lower yields in coupling reactions. mdpi.com For instance, N-aryl groups with electron-withdrawing substituents can have an insignificant effect on reactivity in some photocatalytic reactions. doi.org

Steric Effects: The steric hindrance of the N-alkyl substituent can also play a role, although its impact can vary depending on the specific reaction. In some nickel-catalyzed denitrogenative cross-coupling reactions, the steric effects of the N-alkyl substituents appeared to be negligible, with N-propyl, N-isopropyl, and N-cyclohexyl benzotriazinones reacting as smoothly as the N-methyl derivative. mdpi.commdpi.com However, in other transformations, steric bulk at the N-3 position can influence the reaction outcome. The ortho-ethylation of 1,2,3-benzotriazin-4(3H)-ones has been achieved using triethylaluminium in a palladium-catalyzed reaction, indicating that the ethyl group is well-tolerated in this transformation. doi.orgresearchgate.net

Comparative Analysis of Diverse N-Alkyl Side Chains and Their Effects

A comparative analysis of different N-alkyl side chains reveals important trends in the structure-activity and structure-reactivity relationships of benzotriazinones. By systematically varying the alkyl group from methyl to ethyl, propyl, and more complex structures, researchers can fine-tune the properties of these compounds.

In denitrogenative cross-coupling reactions, the length and branching of the N-alkyl chain can influence reaction yields. The following table summarizes the yields of ortho-arylated benzamides from the nickel-catalyzed cross-coupling of various N-alkyl-substituted 1,2,3-benzotriazin-4(3H)-ones with bromobenzene. nsf.gov

| N-Alkyl Substituent | Product | Isolated Yield (%) |

|---|---|---|

| N-Ethyl | 3da | 93 |

| N-Propyl | 3ea | 85 |

| N-Butyl | 3fa | 88 |

| N-Pentyl | 3ga | 89 |

| N-Hexyl | 3ha | 83 |

| N-Cyclohexyl | 3ja | 62 |

As the data indicates, primary N-alkyl groups generally provide high yields, with the N-ethyl substituted benzotriazinone giving an excellent yield of 93%. The yield remains high for other primary alkyl chains but decreases with the bulkier secondary N-cyclohexyl substituent.

Similarly, in another study on nickel-catalyzed denitrogenative benzylation, the steric hindrance of the N-alkyl group appeared to have a minimal effect on the yield for a range of substituents. mdpi.com

| N-Alkyl Substituent | Product | Isolated Yield (%) |

|---|---|---|

| N-Methyl | 3aa | 84 |

| N-Propyl | 3ba | 82 |

| N-Isopropyl | 3ca | 81 |

| N-Cyclohexyl | 3da | 82 |

| N-2-Methoxyethyl | 3ea | 80 |

These findings underscore that while electronic effects are often dominant, the steric profile of the N-alkyl substituent, including the ethyl group of 3-Ethyl-benzotriazin-4-one, is a critical parameter in the design of benzotriazinone-based compounds for specific applications.

Advanced Analytical and Spectroscopic Characterization Methodologies in Benzotriazinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including "3-Ethyl-benzotriazin-4-one." By providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), this technique allows for the complete assignment of the molecule's skeleton.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 3-substituted benzotriazinone, the aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. For "this compound," the ethyl group would give rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The integration of these signals would confirm the number of protons in each environment. For analogous N-alkyl benzotriazinones, the N-CH2 protons are typically observed in the range of δ 4.0-4.8 ppm. For instance, in N-propyl-1,2,3-benzotriazin-4(3H)-one, the methylene group attached to the nitrogen appears in this region. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the benzotriazinone ring is characteristically found in the highly deshielded region of the spectrum, typically between δ 150 and 165 ppm. vulcanchem.com The aromatic carbons would produce a series of signals in the δ 120-145 ppm range, with their precise shifts influenced by their position on the benzene (B151609) ring. rsc.orgvulcanchem.com The carbons of the ethyl substituent would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.3 | d | Aromatic H |

| ¹H | ~7.9 | t | Aromatic H |

| ¹H | ~7.8 | t | Aromatic H |

| ¹H | ~7.5 | d | Aromatic H |

| ¹H | ~4.4 | q | N-CH₂ |

| ¹H | ~1.5 | t | CH₃ |

| ¹³C | ~155 | s | C=O |

| ¹³C | ~144 | s | Aromatic C |

| ¹³C | ~135 | d | Aromatic CH |

| ¹³C | ~133 | d | Aromatic CH |

| ¹³C | ~128 | d | Aromatic CH |

| ¹³C | ~125 | d | Aromatic CH |

| ¹³C | ~120 | s | Aromatic C |

| ¹³C | ~40 | t | N-CH₂ |

| ¹³C | ~14 | q | CH₃ |

Note: The data in this table is predicted based on the analysis of structurally similar benzotriazinone compounds and serves as an illustrative guide.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. For "this compound," the most diagnostic absorption band is that of the carbonyl (C=O) stretching vibration. This peak is typically strong and sharp, appearing in the region of 1650-1700 cm⁻¹. Research on 3-ethyl-1,2,3-benzotriazin-4-one has identified this carbonyl stretch at approximately 1675 cm⁻¹. The spectrum would also feature characteristic absorptions for aromatic C-H and C=C stretching vibrations.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Observed Frequency (cm⁻¹) for Analogs |

| Carbonyl (C=O) | Stretch | 1650 - 1700 | ~1675 |

| Aromatic C=C | Stretch | 1450 - 1600 | Multiple bands |

| Aromatic C-H | Stretch | 3000 - 3100 | Multiple bands |

| Aliphatic C-H | Stretch | 2850 - 3000 | Multiple bands |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. In the mass spectrum of "this compound," the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₉H₉N₃O). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. researchgate.net

The fragmentation of benzotriazinones often involves the loss of a molecule of nitrogen (N₂), which is a stable neutral fragment. This would result in a prominent peak at M-28 in the mass spectrum. Further fragmentation of the ethyl group could also be observed. For example, the mass spectrum of the parent 1,2,3-benzotriazin-4(3H)-one shows a molecular ion peak at m/z 147, with other significant fragments at m/z 92 and 76. rsc.org

X-ray Crystallography for Definitive Solid-State Structural Assignments

This crystallographic analysis revealed an orthorhombic crystal system with the space group Pbcn. The unit cell dimensions were determined to be a = 14.346(8) Å, b = 7.239(1) Å, and c = 17.276(2) Å. Such data is crucial for understanding the intermolecular interactions, such as hydrogen bonding and packing, that govern the solid-state properties of the compound.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity.

Column Chromatography: This is a standard purification method used in the synthesis of benzotriazinone derivatives. A stationary phase, typically silica (B1680970) gel, is used with a mobile phase consisting of a solvent system like ethyl acetate (B1210297) and hexane. By varying the polarity of the mobile phase, "this compound" can be separated from starting materials, by-products, and other impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and sensitivity for purity analysis. A reverse-phase HPLC method, likely employing a C18 column with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like formic acid for MS compatibility), would be suitable for assessing the purity of "this compound." acs.org This method can also be adapted for the preparative separation of the compound or for pharmacokinetic studies.

Future Prospects and Emerging Research Directions in 3 Ethyl Benzotriazin 4 One Chemistry

Development of Highly Efficient and Environmentally Benign Synthetic Methods

The traditional synthesis of benzotriazin-4(3H)-ones, often involving diazotization of 2-aminobenzamides with sodium nitrite (B80452) under strong acidic conditions, presents environmental and safety challenges. nih.govacs.org Consequently, a significant future direction is the development of greener and more efficient synthetic protocols.

Recent advancements have focused on photocatalytic and continuous flow processes. A notable development is a method that utilizes visible light (420 nm) to induce a photocyclization of acyclic aryl triazine precursors. nih.govacs.org This technique, operating in a continuous flow reactor, achieves excellent yields in short residence times without the need for chemical additives or photocatalysts. nih.gov The process is underpinned by a nitrogen-centered Norrish type II reaction, highlighting a novel mechanistic pathway. acs.org The key advantages of this approach include enhanced scalability, process robustness, and improved green credentials, with N-methylacetamide as the only byproduct. acs.org

Alternative strategies that avoid harsh reagents are also emerging. These include methods using polymer-supported nitrite reagents, or employing nitromethane (B149229) or tert-butylnitrite as the nitrogen source. nih.gov Such innovations point towards a future where the synthesis of 3-Ethyl-benzotriazin-4-one and its derivatives will be cleaner, safer, and more adaptable to large-scale production.

| Method | Key Features | Advantages |

| Visible-Light Photocatalysis | Uses violet light (420 nm) on aryl triazine precursors. | No additives/photocatalysts, high yields, short reaction time, scalable. nih.govacs.org |

| Continuous Flow Chemistry | Employs microreactors for continuous production. | Enhanced safety, scalability, process control, and green credentials. acs.org |

| Alternative Reagents | Utilizes polymer-supported nitrites or t-butylnitrite. | Milder conditions compared to traditional strong acid/NaNO₂ methods. nih.gov |

Exploration of Novel Chemical Transformations and Reaction Pathways

The this compound scaffold is a valuable precursor for a variety of complex molecules, primarily through reactions that involve the extrusion of a stable dinitrogen molecule (N₂). This denitrogenative transformation is a powerful tool in synthetic organic chemistry.

Future research will likely focus on expanding the scope and efficiency of these reactions. Transition-metal catalysis, particularly with palladium (Pd), nickel (Ni), ruthenium (Ru), and iridium (Ir), has been instrumental in promoting C-C and C-heteroatom bond formations. mdpi.com For instance, palladium-catalyzed denitrogenative coupling reactions of benzotriazinones with organoaluminum reagents like triethylaluminium (AlEt₃) have been shown to achieve ortho-ethylation, producing N-substituted benzamides. mdpi.com Similarly, nickel-catalyzed reactions with alkynes can generate isoquinolones, and recent studies have explored achieving this asymmetrically to create axially chiral products. doi.org

Visible-light-mediated reactions represent a metal-free alternative for these transformations. mdpi.com These reactions often proceed through a radical anion intermediate, offering unique selectivity compared to metal-catalyzed pathways and operating under mild conditions. mdpi.com Future work will likely aim to combine denitrogenative transformations with other powerful synthetic methods, such as C-H functionalization and cross-coupling reactions, to enable the efficient synthesis of increasingly complex molecular architectures. mdpi.com

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry is becoming an indispensable tool for accelerating research in benzotriazinone chemistry. Density Functional Theory (DFT) calculations are at the forefront of this effort, providing deep mechanistic insights and predictive power.

DFT studies have been successfully employed to understand the mechanisms of nickel-catalyzed denitrogenative transannulation reactions. doi.org These calculations have elucidated the multi-step process involving nitrogen extrusion, carbometalation, Ni-C bond insertion, and reductive elimination. doi.org Such computational models can explain experimental observations, such as why N-aryl-substituted benzotriazinones are more reactive than N-alkyl-substituted variants like this compound. doi.org The insights gained allow for the rational design of catalysts and substrates to improve reaction efficiency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are another promising computational avenue. biolscigroup.usnih.gov By correlating calculated molecular descriptors (e.g., orbital energies, dipole moment) with experimentally observed biological activity, QSAR models can predict the potency of new, unsynthesized derivatives. biolscigroup.us This approach is particularly valuable in drug discovery, for example, in designing novel benzotriazinone-based enzyme inhibitors. mdpi.comdntb.gov.ua Future research will see tighter integration of these computational methods into the experimental workflow, enabling the in silico design and screening of this compound derivatives with tailored electronic, steric, and biological properties before their synthesis.

| Computational Method | Application in Benzotriazinone Chemistry | Key Insights |

| Density Functional Theory (DFT) | Mechanistic investigation of catalytic reactions; stability analysis. | Elucidation of reaction pathways, transition states, and substituent effects on reactivity. doi.orgmdpi.com |

| Molecular Docking | Predicting binding modes of derivatives with biological targets (e.g., enzymes). | Identification of key interactions (e.g., hydrogen bonds) for rational drug design. mdpi.comresearchgate.net |

| QSAR Analysis | Correlating molecular structure with biological activity. | Predictive models for designing compounds with enhanced potency. biolscigroup.usnih.gov |

Interdisciplinary Applications and Methodological Advancements

The future of this compound chemistry is intrinsically linked to its application in interdisciplinary fields. While its role as a synthetic intermediate is well-established, new applications are emerging in materials science and chemical biology.

In materials science, heterocyclic compounds are fundamental to the development of dyes, polymers, and organic electronics. researchgate.netuni-augsburg.de The benzotriazinone core, with its rigid structure and potential for functionalization, could be incorporated into novel organic materials. uni-augsburg.desci-hub.se Research in this area might explore derivatives for applications such as organic light-emitting diodes (OLEDs) or as components in sustainable functional materials. uni-augsburg.deuni-koblenz.de

In chemical biology, the development of molecular probes for sensing and imaging is a major research thrust. frontiersin.orgnih.gov The benzotriazinone scaffold could be engineered into fluorescent sensors. rsc.org By attaching fluorophores and specific binding units, derivatives of this compound could be designed as reaction-based probes that signal the presence of specific biomolecules or ions through a "turn-on" fluorescence mechanism. nih.govrsc.org Furthermore, its established use in agrochemicals suggests potential for developing new, more effective pesticides or herbicides. acs.orgacs.org These interdisciplinary avenues promise to unlock new value and applications for this versatile chemical entity.

Q & A

Q. How can synthetic yields of this compound be optimized while minimizing by-products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.